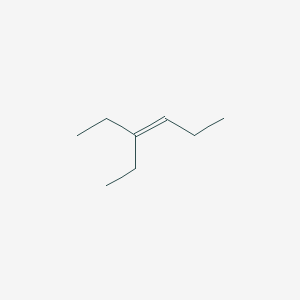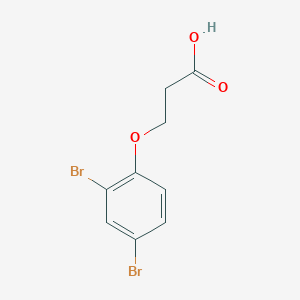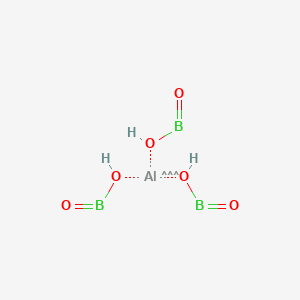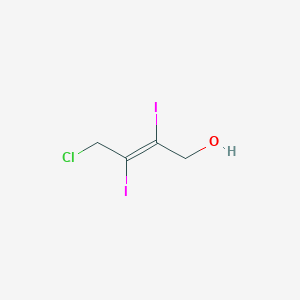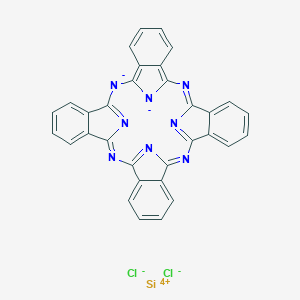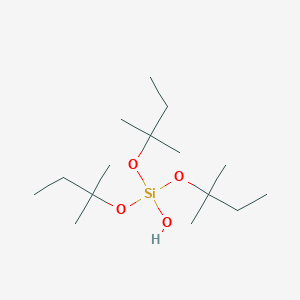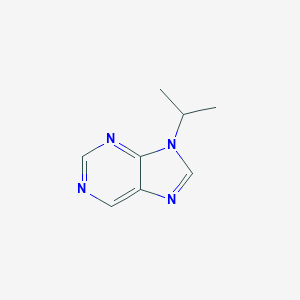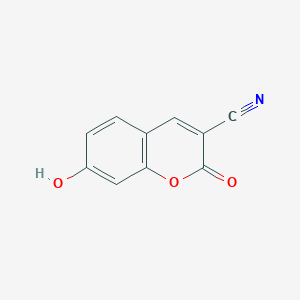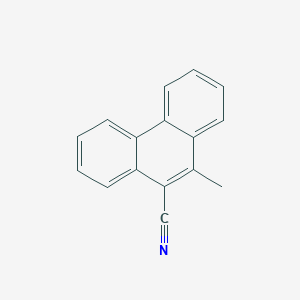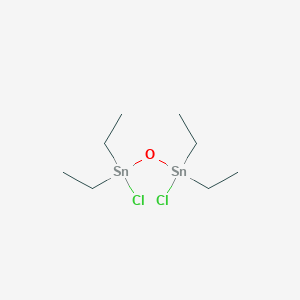
1,3-Dichloro-1,1,3,3-tetraethyldistannoxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-1,1,3,3-tetraethyldistannoxane (DTEDS) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the organotin family of compounds, which have been extensively studied for their biological and pharmacological activities. DTEDS has been shown to exhibit a range of interesting properties, including antibacterial, antifungal, and antitumor activities.
作用机制
The exact mechanism of action of 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to cell death. In addition, 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
生化和生理效应
1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, leading to a decrease in cholesterol levels. In addition, 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increase in the bioavailability of certain drugs.
实验室实验的优点和局限性
1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. In addition, it exhibits a range of interesting biological and pharmacological activities, making it a useful tool for studying these processes. However, 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane also has some limitations. It is toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, it has a relatively short half-life in vivo, which can make it difficult to study its pharmacokinetics.
未来方向
There are several future directions for research on 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane. One area of interest is the development of new derivatives of 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane with improved pharmacological properties. Another area of interest is the study of the pharmacokinetics of 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane in vivo, which could lead to the development of new therapeutic applications. Finally, the use of 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane as a tool for studying the mechanisms of action of other organotin compounds is also an area of interest.
合成方法
1,3-Dichloro-1,1,3,3-tetraethyldistannoxane can be synthesized by reacting tetraethyltin with stannous chloride and hydrochloric acid. The reaction produces a mixture of products, which are then separated using column chromatography. The final product is a white crystalline powder that is soluble in organic solvents.
科学研究应用
1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has been used extensively in scientific research as a tool for studying the biological and pharmacological activities of organotin compounds. It has been shown to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has also been shown to exhibit antifungal activity against Candida albicans and Aspergillus niger. In addition, 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, prostate, and lung cancer.
属性
CAS 编号 |
17973-82-9 |
|---|---|
产品名称 |
1,3-Dichloro-1,1,3,3-tetraethyldistannoxane |
分子式 |
C8H20Cl2OSn2 |
分子量 |
440.6 g/mol |
IUPAC 名称 |
chloro-[chloro(diethyl)stannyl]oxy-diethylstannane |
InChI |
InChI=1S/4C2H5.2ClH.O.2Sn/c4*1-2;;;;;/h4*1H2,2H3;2*1H;;;/q;;;;;;;2*+1/p-2 |
InChI 键 |
WQGIIPWHQUMECN-UHFFFAOYSA-L |
SMILES |
CC[Sn](CC)(O[Sn](CC)(CC)Cl)Cl |
规范 SMILES |
CC[Sn](CC)(O[Sn](CC)(CC)Cl)Cl |
其他 CAS 编号 |
17973-82-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



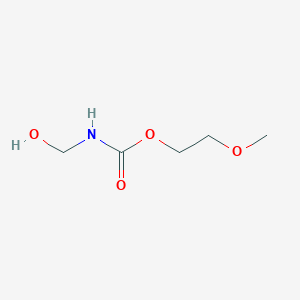
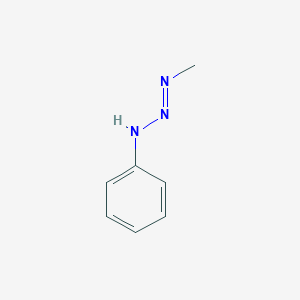
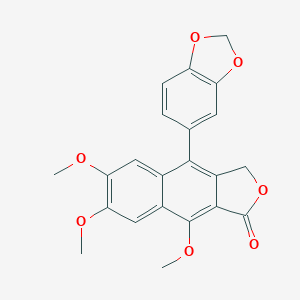
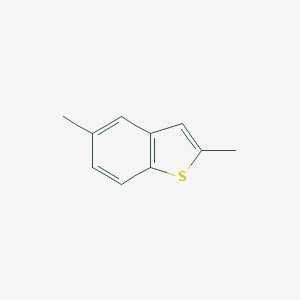
![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)
